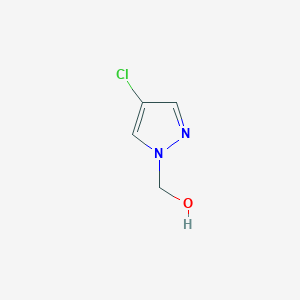

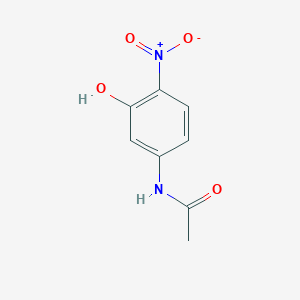

(4-Chloro-pyrazol-1-yl)-methanol

Vue d'ensemble

Description

The compound (4-Chloro-pyrazol-1-yl)-methanol is not directly discussed in the provided papers. However, we can infer some information based on related compounds. The papers discuss compounds that contain chloro substituents on a heterocyclic framework, which is relevant to the chloro-pyrazol moiety in our compound of interest. For instance, the first paper describes a compound with a chloro substituent on an isoxazole ring, which is a heterocycle similar to pyrazole . The second paper discusses a chloro-substituted pyrazolo cinnolin derivative, which also contains a pyrazole ring . These compounds are of interest due to their potential pharmacological activities and their supramolecular interactions.

Synthesis Analysis

The synthesis of related compounds involves the condensation of various starting materials. For example, the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone was achieved through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide (INH) in absolute ethanol . This suggests that a similar approach could be used for synthesizing this compound, potentially starting from a chloro-substituted pyrazole and introducing the methanol moiety through appropriate synthetic steps.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound shows significant differences in their intermolecular interaction patterns when substituents are varied. For example, the replacement of a fluorine with a chlorine atom results in a change in point-group symmetry and preferred intermolecular interactions . This indicates that the presence of a chlorine atom in this compound would likely influence its molecular geometry and interaction patterns, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of this compound specifically, they do provide insight into the reactivity of chloro-substituted heterocycles. The presence of a chlorine atom can affect the electronic distribution within the molecule, influencing its reactivity. For example, the presence of chlorine in the second paper's compound may affect its reactivity with nucleophiles or electrophiles . By analogy, this compound may undergo similar reactions, such as substitution or addition reactions, depending on the reaction conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be hypothesized based on the properties of structurally similar compounds. The presence of a chloro substituent and a methanol group suggests that the compound would exhibit polar characteristics, which could influence its solubility in various solvents. The intermolecular interactions, such as hydrogen bonding, would be important in determining its melting and boiling points, as well as its crystalline structure . The electronic effects of the chlorine atom could also impact the compound's acidity or basicity, as well as its spectral properties, such as IR and NMR characteristics .

Applications De Recherche Scientifique

Synthesis of Derivatives : A study by Trilleras et al. (2013) demonstrates the use of (4-Chloro-pyrazol-1-yl)-methanol in the synthesis of new dihydropyrazole derivatives. This method offers advantages like shorter reaction times and good yields, indicating its potential in organic synthesis (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Catalytic Applications : Ribeiro et al. (2017) explored the use of a pyrazol-1-yl-based catalyst in the eco-friendly synthesis of methanol from carbon dioxide. This represents a significant step towards sustainable chemistry and the efficient use of greenhouse gases (Ribeiro, Martins, & Pombeiro, 2017).

Material Science and Crystallography : The compound has been utilized in the formation of specific molecular structures, as shown by Li et al. (2012). They synthesized a complex using a related compound, contributing to the field of crystallography and materials science (Li, Zhang, Guo, Duan, & Ge, 2012).

Pharmaceutical Applications : The synthesis and evaluation of pyrazole derivatives, as discussed by Kantevari et al. (2011), demonstrate the potential pharmaceutical applications of these compounds, particularly in the development of novel drugs (Kantevari, Addla, Bagul, Sridhar, & Banerjee, 2011).

Supramolecular Chemistry : A study by Lam et al. (1997) on the synthesis of a supramolecular complex involving a pyrazol-1-yl derivative showcases the potential of these compounds in the design of complex molecular architectures (Lam, Cheung, Fung, & Wong, 1997).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole derivatives, however, have been reported to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

It’s worth noting that pyrazole derivatives can influence various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .

Result of Action

The antileishmanial and antimalarial activities of pyrazole derivatives suggest that they can have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-chloro-1H-pyrazol-1-yl)methanol . These factors can include pH, temperature, and the presence of other substances, among others.

Propriétés

IUPAC Name |

(4-chloropyrazol-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c5-4-1-6-7(2-4)3-8/h1-2,8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDFXJHPXZJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426909 | |

| Record name | (4-Chloro-pyrazol-1-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80199-86-6 | |

| Record name | (4-Chloro-pyrazol-1-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)

![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)

![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)

![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031807.png)

![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)